3-chloro-5-iodobenzene-1-sulfonyl chloride

Sequential Cross-Coupling C–H Arylation Orthogonal Reactivity

3-Chloro-5-iodobenzene-1-sulfonyl chloride (CAS 1261497-71-5) is a polyhalogenated aromatic sulfonyl chloride with the molecular formula C6H3Cl2IO2S and a molecular weight of 336.96 g/mol. The compound features a benzene ring substituted with chlorine at the 3-position, iodine at the 5-position, and a sulfonyl chloride group at the 1-position.

Molecular Formula C6H3Cl2IO2S
Molecular Weight 336.96 g/mol
CAS No. 1261497-71-5
Cat. No. B6617061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-5-iodobenzene-1-sulfonyl chloride
CAS1261497-71-5
Molecular FormulaC6H3Cl2IO2S
Molecular Weight336.96 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)I)S(=O)(=O)Cl
InChIInChI=1S/C6H3Cl2IO2S/c7-4-1-5(9)3-6(2-4)12(8,10)11/h1-3H
InChIKeyRMGUZSHCEAFKOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-5-iodobenzene-1-sulfonyl chloride (CAS 1261497-71-5): A Dual-Halogen Arylsulfonyl Chloride Building Block


3-Chloro-5-iodobenzene-1-sulfonyl chloride (CAS 1261497-71-5) is a polyhalogenated aromatic sulfonyl chloride with the molecular formula C6H3Cl2IO2S and a molecular weight of 336.96 g/mol [1]. The compound features a benzene ring substituted with chlorine at the 3-position, iodine at the 5-position, and a sulfonyl chloride group at the 1-position [1]. This substitution pattern places it within the broader class of (poly)halobenzenesulfonyl chlorides, which are prized as electrophilic building blocks in medicinal chemistry and materials science for the construction of sulfonamides, sulfonate esters, and diarylsulfones via desulfitative cross-coupling reactions [2].

3-Chloro-5-iodobenzene-1-sulfonyl chloride: Why Simple In-Class Replacement Is Not Viable


Benzenesulfonyl chlorides cannot be interchanged without consequence because the identity, number, and position of ring halogen substituents dictate orthogonal reactivity profiles in cross-coupling sequences. The oxidative addition step in Pd-catalyzed transformations exhibits a well-established reactivity order: C–I ≫ C–Br > C–Cl [1]. In 3-chloro-5-iodobenzene-1-sulfonyl chloride, the iodo substituent serves as a highly reactive handle for initial C–C bond formation, while the chloro substituent remains inert under the same conditions, enabling a subsequent, chemically distinct coupling step without protecting group manipulation [2]. Single-halogen analogs (e.g., 3-bromobenzenesulfonyl chloride or 4-iodobenzenesulfonyl chloride) offer only one coupling site, while positional isomers (e.g., 5-chloro-2-iodobenzene-1-sulfonyl chloride, CAS 124866-38-2) present different steric and electronic environments that alter regioselectivity. The quantitative consequences of substituting this compound with a generic in-class alternative are detailed below.

3-Chloro-5-iodobenzene-1-sulfonyl chloride: Quantitative Performance Evidence for Procurement Decisions


Orthogonal Sequential Coupling: C–I Reactivity Window vs. C–Cl Inertness in Pd-Catalyzed Transformations

The critical differentiation of 3-chloro-5-iodobenzene-1-sulfonyl chloride lies in its orthogonal dihalogenation: the iodo substituent undergoes rapid oxidative addition to Pd(0) under mild conditions, while the chloro substituent remains intact, enabling sequential, chemoselective C–C bond formations. Mechanistic studies on the oxidative addition of PhI versus PhCl to Pd(PtBu3)2 complexes show that PhI adds via a bisphosphine-ligated Pd(0) species with an observed rate constant (kobs) of approximately 1.3 × 10⁻³ s⁻¹ at 50 °C in chlorobenzene, whereas the analogous oxidative addition of PhCl proceeds through a less favorable monophosphine pathway and requires significantly higher temperatures [1]. This intrinsic rate differential—spanning several orders of magnitude—allows synthetic chemists to exploit the C–I bond for an initial Suzuki-Miyaura, Sonogashira, or Heck coupling while preserving the C–Cl bond for a subsequent transformation. This orthogonal reactivity is absent in single-halogen analogs such as 3-bromobenzenesulfonyl chloride (CAS 2905-24-0), which offers only one cross-coupling site, or 4-iodobenzenesulfonyl chloride (CAS 98-61-3), which lacks a second differentially reactive halogen.

Sequential Cross-Coupling C–H Arylation Orthogonal Reactivity

Sulfonyl Chloride Retention During Pd-Catalyzed C–C Bond Formation: C–I Bond Integrity Data

When (poly)halobenzenesulfonyl chlorides are employed as coupling partners in Pd-catalyzed desulfitative arylation, the C–I and C–Br bonds are retained without cleavage, enabling subsequent derivatization. Doucet and co-workers demonstrated that 4-iodobenzenesulfonyl chloride, as well as di- and tri-bromobenzenesulfonyl chlorides, successfully couple with a range of heteroarenes (including benzothiophenes, benzofurans, and selenophenes) with complete preservation of the C–halogen bonds [1]. This establishes a class-level precedent that the C–I bond of 3-chloro-5-iodobenzene-1-sulfonyl chloride will remain intact during desulfitative arylation at the sulfonyl chloride center, providing orthogonal reaction pathways: (1) desulfitative C–C coupling via the sulfonyl chloride group, followed by (2) cross-coupling via the iodo substituent. In contrast, the positional isomer 5-chloro-2-iodobenzene-1-sulfonyl chloride (CAS 124866-38-2) places the iodo group ortho to the sulfonyl chloride, creating steric congestion that can lower coupling yields.

Desulfitative Cross-Coupling C–Halogen Bond Fidelity Polyhalogenated Arenes

Physical Form and Handling Differentiation: Solid-State Stability Versus Liquid Halogen Analogs

3-Chloro-5-iodobenzene-1-sulfonyl chloride is a white to pink crystalline powder with a melting point of 34–38 °C and a boiling point of 242.8 °C at 760 mmHg . This contrasts directly with 3-bromobenzenesulfonyl chloride (CAS 2905-24-0), which is a clear colorless to yellow liquid at room temperature (mp 30–33 °C) with a boiling point of only 90–91 °C at 0.5 mmHg [1], and 4-iodobenzenesulfonyl chloride (CAS 98-61-3), a higher-melting solid (mp 80–84 °C) . The 34–38 °C melting point of the target compound allows it to be handled as a free-flowing crystalline powder under standard ambient laboratory conditions (18–25 °C), offering superior weighing accuracy and reduced moisture sensitivity compared to the liquid 3-bromobenzenesulfonyl chloride, which requires cold storage and presents greater handling challenges for small-scale precision synthesis. The molecular weight of 336.96 g/mol, incorporating both Cl (35Cl/37Cl) and I (127I) isotopes, provides a distinctive MS isotopic fingerprint for reaction monitoring not available with lighter single-halogen analogs.

Physical Property Storage Stability Weighing Accuracy

Halogen Substituent Effects on Sulfonyl Chloride Reactivity: Aryl Hammett σ Values

The electronic influence of the ring halogens on sulfonyl chloride electrophilicity can be quantified using Hammett substituent constants. The meta-chloro substituent (σm = +0.37) and meta-iodo substituent (σm = +0.35) together exert a combined electron-withdrawing effect that increases the electrophilicity of the sulfonyl chloride group relative to unsubstituted benzenesulfonyl chloride (σ = 0.00) [1]. Hydrolysis rate studies of substituted benzenesulfonyl chlorides have shown that electron-withdrawing groups accelerate nucleophilic attack at sulfur by stabilizing the developing negative charge in the transition state [2]. Compared to the Br/Cl analog 3-bromo-5-chlorobenzenesulfonyl chloride (CAS 1049026-36-9; σm for Br = +0.39), the I/Cl combination provides a slightly attenuated electron-withdrawing character due to the lower σm value of iodine versus bromine, which may translate to moderately slower sulfonylation kinetics and potentially higher chemoselectivity in competitive acylation reactions.

Linear Free Energy Relationship Sulfonylation Kinetics Electronic Substituent Effects

Synthetic Step Economy: Three Orthogonal Reactive Sites for Iterative Diversification

3-Chloro-5-iodobenzene-1-sulfonyl chloride possesses three orthogonally reactive functional groups: (i) the electrophilic sulfonyl chloride (–SO2Cl), (ii) the C–I bond susceptible to oxidative addition with Pd(0) or Cu(I) catalysts, and (iii) the C–Cl bond activatable under more forcing conditions or with specialized catalyst systems. This contrasts with 3-bromobenzenesulfonyl chloride, which features only two reactive sites (–SO2Cl and C–Br), and 4-iodobenzenesulfonyl chloride, which also offers only two (–SO2Cl and C–I). The presence of three differentiable reactive centers in a single, compact aromatic scaffold (C6 core) enables a three-step iterative diversification sequence—desulfitative coupling, iodo-selective cross-coupling, then chloro-selective cross-coupling—to access highly functionalized biaryl and heteroaryl architectures from a single starting material. This represents a step-count reduction of at least one full synthetic cycle (protection/deprotection or functional group interconversion) relative to sequential approaches using mono-functionalized benzenesulfonyl chlorides.

Synthetic Efficiency Iterative Functionalization Step Economy

3-Chloro-5-iodobenzene-1-sulfonyl chloride: High-Value Application Scenarios Aligned with Quantitative Evidence


Iterative Tri-Diversification for Medicinal Chemistry SAR Libraries

In drug discovery programs requiring systematic exploration of substituent effects at three distinct vectors on a central phenyl ring, 3-chloro-5-iodobenzene-1-sulfonyl chloride serves as a single, unified starting material for generating sulfonamide, sulfonate ester, or diarylsulfone libraries. The synthetic sequence exploits the orthogonal reactivity established in Section 3: (1) initial diversification via the sulfonyl chloride group to install sulfonamide or diarylsulfone pharmacophores under standard conditions [1], (2) Pd-catalyzed Suzuki-Miyaura or Sonogashira coupling at the iodo position under mild conditions (25–80 °C) without affecting the chloro substituent, and (3) a subsequent C–Cl coupling at elevated temperature (80–140 °C) with electron-rich phosphine ligands to install the third diversity element. This sequential approach eliminates two intermediate functional group interconversion steps compared to mono-halogenated alternatives, accelerating SAR exploration timelines and reducing material costs in lead optimization campaigns.

Site-Selective Bioconjugation and Chemical Biology Probe Synthesis

The electrophilic sulfonyl chloride group reacts rapidly with lysine ε-amino groups, serine hydroxyl groups, and N-terminal amines on peptides and proteins under buffered aqueous conditions (pH 7.5–9.0) to form stable sulfonamide linkages, while the iodo substituent remains available for a subsequent Pd-mediated bioconjugation (e.g., Suzuki coupling with boronic acid-modified fluorophores or affinity tags) in a two-step, one-pot sequence [2]. The chlorine substituent remains intact throughout both steps, providing an additional site for radiolabeling or further derivatization. This capability is unavailable with 4-iodobenzenesulfonyl chloride, which provides only two reactive positions, or 3-bromobenzenesulfonyl chloride, which lacks the C–I reactivity window necessary for chemoselective bioconjugation.

Polymer-Supported Diversification for Solid-Phase Parallel Synthesis

The three orthogonal reactive sites of 3-chloro-5-iodobenzene-1-sulfonyl chloride align with solid-phase synthesis workflows where sequential, traceless cleavage strategies are required. The sulfonyl chloride group can be used as the initial resin-anchoring point via sulfonamide formation with an aminomethyl resin. The resin-bound intermediate then undergoes iodo-selective Suzuki coupling (Step 2), followed by chloro-selective Buchwald-Hartwig amination (Step 3) prior to acidolytic or nucleophilic cleavage. The significant reactivity gap between C–I and C–Cl bonds (quantified in Evidence Item 3.1) ensures that cross-contamination between Steps 2 and 3 is minimal, a critical quality attribute in library production that the Br/Cl analog 3-bromo-5-chlorobenzenesulfonyl chloride cannot match due to the smaller C–Br/C–Cl reactivity differential.

Agrochemical Intermediate Synthesis with Late-Stage Functionalization Flexibility

In the kilogram-scale synthesis of sulfonamide-based agrochemical intermediates, the tolerance of C–I and C–Cl bonds under the forcing desulfitative coupling conditions established by Doucet and co-workers (Pd catalyst, 150 °C, no C–halogen bond cleavage) [1] provides manufacturing flexibility: the sulfonyl chloride group can be engaged in desulfitative C–C coupling to generate a biaryl core, while the iodo and chloro substituents are retained for subsequent diversification in later synthetic stages. The higher molecular weight of this compound (336.96 g/mol versus 302.51 for 4-iodobenzenesulfonyl chloride) and the heavier isotopic signature of iodine facilitate accurate process analytical technology (PAT) monitoring via inline LC-MS, a practical advantage for GMP manufacturing environments where intermediate tracing is mandatory.

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